2-(1-Oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one
Overview
Description
2-(1-Oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of benzothiazole derivatives and is commonly referred to as OBBA. OBBA has been studied extensively in recent years for its potential use in treating various diseases, including cancer and neurodegenerative disorders.
Mechanism Of Action
OBBA exerts its therapeutic effects through various mechanisms of action. In cancer cells, OBBA induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. OBBA also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In neurodegenerative disorders, OBBA protects neuronal cells from oxidative stress by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. OBBA also prevents the formation of beta-amyloid plaques by inhibiting the aggregation of beta-amyloid peptides.
Biochemical And Physiological Effects
OBBA has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, OBBA inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In neuronal cells, OBBA protects against oxidative stress, prevents the formation of beta-amyloid plaques, and improves cognitive function. OBBA has also been shown to have anti-inflammatory and anti-oxidant effects in various cell types.
Advantages And Limitations For Lab Experiments
OBBA has several advantages for lab experiments, including its high purity and high yield synthesis method. OBBA is also stable under various conditions, making it suitable for long-term storage and transportation. However, OBBA has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be considered when designing experiments using OBBA.
Future Directions
There are several future directions for research on OBBA. One direction is to study the pharmacokinetics and pharmacodynamics of OBBA in vivo to determine its optimal dosage and administration route. Another direction is to investigate the potential use of OBBA in combination with other drugs or therapies for enhanced therapeutic effects. Additionally, further studies are needed to elucidate the molecular mechanisms of OBBA's therapeutic effects and to identify its potential targets in various diseases.
Scientific Research Applications
OBBA has been studied for its potential therapeutic properties in various diseases. In cancer research, OBBA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. OBBA has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In these studies, OBBA has been shown to protect neuronal cells from oxidative stress and prevent the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
properties
IUPAC Name |
2-(1-oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12O2S2/c25-21-19-15-7-3-1-5-13(15)9-11-17(19)27-23(21)24-22(26)20-16-8-4-2-6-14(16)10-12-18(20)28-24/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJIWICOCATEFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=C4C(=O)C5=C(S4)C=CC6=CC=CC=C65)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one | |
CAS RN |
3989-75-1 | |
Record name | 2-(1-Oxonaphtho[2,1-b]thien-2(1H)-ylidene)naphtho[2,1-b]thiophen-1(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3989-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphtho[2,1-b]thiophen-1(2H)-one, 2-(1-oxonaphtho[2,1-b]thien-2(1H)-ylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(1-oxonaphtho[2,1-b]thien-2(1H)-ylidene)naphtho[2,1-b]thiophen-1(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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